![molecular formula C14H17N5O2 B2849097 3-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2195936-51-5](/img/structure/B2849097.png)
3-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
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Overview
Description
3-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 287.323. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterisation of Complexes
The synthesis and characterization of Rh(III) complexes with pyridyl triazole ligands have demonstrated the formation of polypyridine type complexes, which are promising for studying the coordination chemistry and emission properties (Burke et al., 2004).
Chemosensors for Metal Ions
A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker synthesized through click chemistry acts as a selective chemosensor for Al(3+), showcasing the utility of such compounds in detecting specific metal ions (Maity & Govindaraju, 2010).
N-Heterocyclic Building Blocks
2H-Azirine-2-carbonyl azides, as new reactive heterocyclic building blocks, were synthesized, leading to the formation of diverse heterocyclic compounds, demonstrating the compound's versatility in synthetic organic chemistry (Funt et al., 2020).
Molecular Docking and Antimicrobial Activity
Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activities, highlighting their potential in pharmaceutical research (Flefel et al., 2018).
Coordination Chemistry and Luminescent Properties
The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have been reviewed, emphasizing their advantages and applications in luminescent lanthanide compounds for biological sensing and iron complexes for studying thermal and photochemical spin-state transitions (Halcrow, 2005).
Mechanism of Action
Target of Action
The primary targets of this compound are the Orexin Receptors . Orexin receptors are a type of G-protein coupled receptor that are primarily located in the hypothalamus and are involved in regulating sleep-wake cycles, feeding behavior, and energy homeostasis .
Mode of Action
This compound acts as a dual orexin receptor antagonist . It binds to both Orexin-1 and Orexin-2 receptors, blocking the action of the neuropeptides Orexin A and Orexin B . This results in the suppression of wakefulness and arousal, making it potentially useful in the treatment of insomnia .
Biochemical Pathways
The compound’s action on the orexin receptors affects the Orexinergic System , which plays a crucial role in the regulation of sleep-wake cycles . By blocking the action of orexins, the compound can help to promote sleep and reduce wakefulness .
Result of Action
By antagonizing the orexin receptors, this compound can suppress arousal and promote sleep . This could potentially be beneficial in the treatment of conditions such as insomnia, where excessive wakefulness is a problem .
properties
IUPAC Name |
1-methyl-3-[2-(triazol-2-ylmethyl)pyrrolidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-17-8-3-5-12(13(17)20)14(21)18-9-2-4-11(18)10-19-15-6-7-16-19/h3,5-8,11H,2,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOWKRFCHHQSQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCC2CN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one |
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